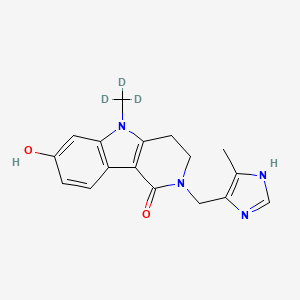

7-Hydroxy alosetron-d3

Beschreibung

Overview of Alosetron (B1665255) within Pharmacological Research Contexts

Alosetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor. drugbank.comnih.gov These receptors are predominantly found on enteric neurons in the human gastrointestinal tract. drugbank.comnih.gov The activation of 5-HT3 receptors influences the regulation of visceral pain, colonic transit, and gastrointestinal secretions, all of which are key factors in the pathophysiology of irritable bowel syndrome (IBS). drugbank.comnih.gov By blocking these receptors, alosetron helps to modulate these processes. drugbank.com It is specifically used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. drugbank.comwikipedia.orgpatsnap.com The mechanism of action involves the inhibition of non-selective cation channels, which in turn modulates serotonin-sensitive gastrointestinal motor and sensory functions. nih.gov

Fundamental Importance of Drug Metabolism Studies in Pharmaceutical Sciences

The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a critical component of pharmaceutical research. musechem.com These studies are essential for determining a drug's pharmacokinetic profile, which includes its bioavailability, half-life, and clearance rate. nih.govresearchgate.net Understanding a drug's metabolism helps in identifying potential drug-drug interactions, predicting patient-to-patient variability in response, and ensuring the safety and efficacy of the therapeutic agent. fda.govreliasmedia.com The metabolic pathways of a drug can significantly influence its therapeutic window and potential for toxicity. dovepress.com

Elucidating the Rationale for Deuterium (B1214612) Labeling in Contemporary Drug Metabolism Research

Deuterium labeling is a powerful technique used in modern drug metabolism research. musechem.comwikipedia.org It involves the substitution of one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen. wikipedia.org This substitution creates a molecule that is chemically very similar to the original drug but has a slightly greater mass. wikipedia.org The key advantage of this technique lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like CYPs. wikipedia.orgresearchgate.net

This increased metabolic stability can lead to several benefits in a research context:

Slower Metabolism: Deuterated compounds are often metabolized more slowly, which can help in studying the metabolic pathways in more detail. dovepress.comwikipedia.org

Internal Standards: Deuterium-labeled compounds are widely used as internal standards in mass spectrometry-based bioanalysis, allowing for precise quantification of the parent drug and its metabolites in biological samples. musechem.com

Metabolic Switching: Deuteration at a specific site can sometimes redirect metabolism towards other pathways, a phenomenon known as "metabolic shunting." juniperpublishers.comnih.gov This allows researchers to investigate the roles of different metabolic routes.

Academic Research Scope and Objectives Pertaining to 7-Hydroxy Alosetron-d3 (B12432685)

The chemical compound 7-Hydroxy alosetron-d3 is a deuterated version of one of alosetron's hydroxylated metabolites. lgcstandards.comaxios-research.com Its primary application is in a research setting as a reference standard. biomall.inaxios-research.com The specific objectives for its use in academic and pharmaceutical research include:

Pharmacokinetic Studies: To serve as an internal standard for the accurate quantification of the non-deuterated 7-hydroxy alosetron metabolite in biological matrices during pharmacokinetic studies.

Metabolite Identification: To help confirm the structure of metabolites formed during in vitro and in vivo metabolism studies of alosetron.

Drug Interaction Studies: To investigate the impact of co-administered drugs on the formation and clearance of the 7-hydroxy alosetron metabolite.

By using this compound, researchers can gain a more precise understanding of how alosetron is metabolized and how this process might be influenced by various factors, ultimately contributing to the safer and more effective use of the parent drug.

Data on Alosetron and its Metabolites

| Compound Name | Molecular Formula | Key Role/Characteristic |

| Alosetron | C17H18N4O | Selective 5-HT3 receptor antagonist. nih.govwikipedia.org |

| Alosetron Hydrochloride | C17H19ClN4O | Hydrochloride salt form of alosetron. nih.gov |

| 6-Hydroxy alosetron | C17H18N4O2 | A major metabolite of alosetron formed through hydroxylation. medscape.comaxios-research.com |

| 7-Hydroxy alosetron | C17H18N4O2 | A hydroxylated metabolite of alosetron. axios-research.comaxios-research.com |

| This compound | C17D3H15N4O2 | Deuterated reference standard for research. lgcstandards.com |

| N-Desmethyl Alosetron | C16H16N4O | A metabolite formed through N-demethylation. axios-research.com |

| Alosetron N-Glucuronide | C23H26N4O7 | A phase II metabolite formed by glucuronidation. axios-research.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H18N4O2 |

|---|---|

Molekulargewicht |

313.37 g/mol |

IUPAC-Name |

7-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |

InChI |

InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19)/i2D3 |

InChI-Schlüssel |

CXXIOYMDTFXAIN-BMSJAHLVSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N1C2=C(C3=C1C=C(C=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C |

Kanonische SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Characterization of 7 Hydroxy Alosetron D3

General Principles Governing the Synthesis of Stable Isotope-Labeled Pharmaceutical Metabolites

The synthesis of stable isotope-labeled metabolites is guided by the need for analytical standards that can be distinguished from their endogenous or unlabeled counterparts by mass spectrometry, without altering their chemical and physical behavior. The primary goal is to create a compound that is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). iaea.org

Deuterium labeling is particularly common due to the significant mass difference between hydrogen (¹H) and deuterium (²H) and the relative ease of incorporation. researchgate.net These SIL compounds, such as 7-Hydroxy alosetron-d3 (B12432685), are indispensable as internal standards in quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). iaea.org By adding a known quantity of the labeled standard to a biological sample, any variability during sample extraction, handling, or analysis affects both the analyte and the standard equally, allowing for highly accurate and precise quantification. rsc.org

A key principle in designing these molecules is the strategic placement of the isotopic label. The label must be incorporated into a metabolically stable position to prevent its loss through biological processes or chemical exchange during sample workup. researchgate.net Furthermore, the introduction of deuterium can sometimes alter the rate of metabolism through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. nih.gov While this effect can be exploited to create drugs with improved pharmacokinetic profiles, for an internal standard, the label is typically placed away from sites of metabolism to ensure it behaves identically to the unlabeled analyte. nih.gov

Approaches for the Chemical Synthesis of Deuterated Analogs within the Alosetron (B1665255) Metabolite Family

The chemical synthesis of 7-Hydroxy alosetron-d3 requires a multi-step, regioselective approach that combines methods for deuteration with the specific functionalization of the alosetron core structure. Since direct protocols are not publicly detailed, a plausible synthetic route can be constructed based on established methodologies for indole (B1671886) chemistry. thieme-connect.com

A logical strategy would involve the synthesis of the alosetron-d3 scaffold first, followed by or integrated with the introduction of the 7-hydroxy group. The "-d3" designation strongly suggests the replacement of three protons with deuterium atoms on a methyl group. Alosetron contains two methyl groups: one on the imidazole (B134444) ring and an N-methyl group on the pyrido[4,3-b]indol-1-one core. The N-methyl group is a common and synthetically accessible site for deuteration.

A potential synthetic pathway could involve:

Preparation of a 7-Functionalized Indole Precursor: The synthesis would likely begin with an indole derivative where the 7-position is either already hydroxylated and protected or is functionalized for later conversion to a hydroxyl group. Methods for regioselective C-H hydroxylation of indoles, for instance, via a directed borylation/oxidation sequence, could be employed to introduce the hydroxyl group at the C7 position. researchgate.net

N-Methylation with a Deuterated Reagent: The key isotopic labeling step would involve the N-alkylation of the indole precursor's lactam nitrogen using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated methyl triflate (CD₃OTf). This method efficiently incorporates the -CD₃ group.

Construction of the Pyrido-Indole and Imidazole Moieties: Subsequent steps would follow established synthetic routes for alosetron, involving the construction of the fused pyridine (B92270) ring and the attachment of the 5-methyl-1H-imidazol-4-ylmethyl side chain. thieme-connect.com

Final Deprotection: If a protecting group was used for the 7-hydroxy functionality, a final deprotection step would yield the target compound, this compound.

The position of the deuterium label is critical for the utility of this compound as an internal standard. The label must be placed on a site that is not involved in the metabolic transformations being studied. Since the compound of interest is the 7-hydroxy metabolite, placing the label at this position or adjacent positions susceptible to metabolic modification would be inappropriate.

Incorporating the label on the N-methyl group is an ideal strategy for several reasons:

Metabolic Stability: The N-methyl group of the alosetron core is not reported to be a primary site of metabolism, ensuring the d3-label is retained throughout the analytical process. nih.gov

Synthetic Accessibility: N-methylation is a straightforward and high-yielding reaction, allowing for the efficient use of the expensive deuterated reagent.

Clear Mass Shift: A d3-label provides a mass increase of 3 Daltons, which is a sufficient shift to move the mass spectrometric signal away from the natural isotopic distribution of the unlabeled analyte, preventing signal overlap and ensuring accurate detection.

This strategic placement ensures that the deuterated standard co-elutes with the analyte during chromatography but is clearly resolved by the mass spectrometer, fulfilling its role as a perfect internal standard for quantification.

Following synthesis, the crude product is typically a mixture containing the desired deuterated compound (this compound), unreacted starting materials, reaction byproducts, and potentially under-deuterated isotopologues (d0, d1, d2). Achieving high chemical and isotopic purity is paramount for an analytical standard.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification of stable isotope-labeled compounds.

Reversed-Phase HPLC: This is the most common mode used for compounds like alosetron. A C18 stationary phase with a mobile phase gradient (e.g., water/acetonitrile (B52724) or water/methanol with additives like formic acid or ammonium (B1175870) acetate) can effectively separate the target compound from most impurities.

High Resolution: While HPLC can separate the desired product from most chemical impurities, separating isotopologues from each other is challenging due to their nearly identical physicochemical properties. However, high-efficiency columns and optimized methods can enrich the desired d3-labeled compound to purities often exceeding 98-99%.

The goal of the purification process is to achieve a final product with high chemical purity (absence of other chemical compounds) and high isotopic enrichment (a high percentage of the molecules containing the desired number of deuterium atoms).

Comprehensive Characterization of Isotopic Purity and Chemical Identity

Once synthesized and purified, the identity, chemical purity, and isotopic enrichment of this compound must be rigorously confirmed. This is typically achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HRMS) is the definitive tool for verifying the elemental composition and assessing the isotopic purity of a labeled compound. nih.govresearchgate.net

Accurate Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or five decimal places). This allows for the confirmation of the elemental formula of this compound (C₁₇H₁₅D₃N₄O₂) by comparing the measured accurate mass with the theoretical calculated mass.

Isotopic Profile Analysis: HRMS can resolve the signals from the unlabeled compound (M+0) and the various deuterated isotopologues (M+1, M+2, M+3, etc.). By analyzing the relative intensities of these peaks in the mass spectrum, the isotopic enrichment can be calculated. nih.gov For this compound, a high-purity sample would show a dominant peak corresponding to the d3-isotopologue and very low intensity peaks for the d0, d1, and d2 species.

| Isotopologue | Description | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Relative Abundance (%) |

|---|---|---|---|---|

| d0 | Unlabeled | 311.1503 | 311.1501 | 0.2 |

| d1 | Under-labeled | 312.1565 | 312.1564 | 0.5 |

| d2 | Under-labeled | 313.1628 | 313.1627 | 1.1 |

| d3 | Target Compound | 314.1691 | 314.1690 | 98.2 |

This table presents hypothetical data to illustrate how HRMS is used to determine an isotopic enrichment of 98.2% for the target d3 compound.

While MS confirms the mass and isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise location of the deuterium atoms within the molecule. rsc.orghuji.ac.il

Deuterium NMR (²H NMR): This technique directly observes the deuterium nucleus. A ²H NMR spectrum of this compound would show a single resonance in the region expected for the N-methyl group, providing unambiguous proof of deuterium incorporation at that specific site. wikipedia.org

Carbon-13 NMR (¹³C NMR): The carbon atom attached to the deuterium atoms (the N-CD₃ carbon) will exhibit a characteristic multiplet (a septet) due to C-D coupling and will be shifted slightly upfield compared to the corresponding N-CH₃ carbon in the unlabeled compound.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Observation |

|---|---|---|---|

| ¹H | N-CH₃ | ~3.7 | Signal absent or significantly reduced (>98%) |

| ¹H | Aromatic/Other Protons | Various | Signals present and consistent with the parent structure |

| ²H | N-CD₃ | ~3.7 | Singlet resonance observed, confirming location |

| ¹³C | N-CD₃ | Slightly upfield of N-CH₃ | Septet observed due to C-D coupling |

This table summarizes the expected outcomes from NMR analysis used to confirm the structure and site of deuteration.

Enzymatic Biotransformation Pathways Leading to 7 Hydroxy Alosetron Formation

Overview of Alosetron (B1665255) Biotransformation Pathways in Biological Systems

Alosetron undergoes rapid and extensive metabolism following administration. manchester.ac.uk The primary routes of biotransformation are mediated by hepatic enzymes and include hydroxylation of the aromatic ring and N-demethylation. manchester.ac.uk The majority of alosetron's metabolism is attributed to the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These Phase I reactions produce metabolites that can then undergo further Phase II conjugation, such as glucuronidation, to facilitate excretion. Studies have shown that approximately 11% of alosetron's Phase I metabolism occurs through non-CYP-mediated pathways. nih.gov The resulting metabolites are excreted through both renal and fecal routes. wikipedia.org

Specific Contributions of Hepatic Cytochrome P450 Isoforms to Alosetron Hydroxylation

While literature confirms the involvement of CYP1A2, CYP3A4, and CYP2C9 in alosetron metabolism, including hydroxylation, specific mechanistic details regarding the formation of 7-hydroxy alosetron are not extensively detailed in published studies. However, the general mechanism for CYP-mediated aromatic hydroxylation is well-established. This catalytic cycle involves:

Substrate Binding: Alosetron binds to the active site of the CYP enzyme, typically near the heme iron center.

Electron Transfer: The enzyme receives an electron from NADPH via the NADPH-P450 reductase, reducing the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Oxygen Activation: A second electron transfer and subsequent protonation steps lead to the cleavage of the O-O bond, releasing a water molecule and forming a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O).

Hydrogen Abstraction and Oxygen Rebound: This potent oxidizing species abstracts a hydrogen atom from the 7-position of the alosetron aromatic ring to form a transient radical. This is followed by the "rebound" of the hydroxyl group to the substrate radical, resulting in the formation of 7-hydroxy alosetron.

The selectivity of each isoform for the 7-position would be determined by the specific orientation of the alosetron molecule within the active site of each enzyme, which is governed by the unique amino acid residues lining the catalytic pocket.

Enzyme kinetic studies are crucial for quantifying the rate and efficiency of metabolic reactions. These analyses typically involve incubating the drug with specific recombinant CYP enzymes or human liver microsomes and measuring the rate of metabolite formation at various substrate concentrations. The data are then fitted to kinetic models, most commonly the Michaelis-Menten equation, to determine key parameters like Kₘ (the substrate concentration at half-maximal velocity) and Vₘₐₓ (the maximum reaction velocity). These values help in understanding an enzyme's affinity for the substrate and its catalytic capacity.

| CYP Isoform | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol CYP) | Description |

|---|---|---|---|

| CYP1A2 | N/A | N/A | Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction. "N/A" indicates that specific values were not available in the reviewed literature. |

| CYP3A4 | N/A | N/A | |

| CYP2C9 | N/A | N/A |

In Vitro Metabolic Stability Assessments and Metabolite Profiling Studies using Microsomal and Hepatocyte Models

In vitro models are indispensable tools in drug development for predicting the metabolic fate of a compound in vivo. The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes. manchester.ac.uk

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are a standard tool for evaluating Phase I metabolic pathways.

Human Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more physiologically complete model of hepatic metabolism. manchester.ac.uk

Metabolic stability studies in these systems involve incubating the parent drug (alosetron) and measuring its disappearance over time. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) can be calculated. These parameters are vital for predicting the in vivo hepatic clearance of a drug.

Metabolite profiling studies are conducted in parallel to identify the biotransformation products. Following incubation in either microsomes or hepatocytes, the samples are analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to separate and identify the metabolites formed. Such studies would be used to confirm the formation of 7-hydroxy alosetron and quantify its abundance relative to other metabolites. While these are standard methodologies, specific quantitative data from metabolic stability and metabolite profiling studies for alosetron detailing the formation of 7-hydroxy alosetron were not available in the reviewed literature.

| In Vitro System | Parameter | Value for Alosetron | Description |

|---|---|---|---|

| Human Liver Microsomes | t½ (min) | N/A | The in vitro half-life (t½) is the time required for 50% of the parent compound to be metabolized. Intrinsic clearance (CLᵢₙₜ) is a measure of the intrinsic metabolic capacity of the liver for a specific compound. "N/A" indicates that specific values were not available in the reviewed literature. |

| CLᵢₙₜ (μL/min/mg protein) | N/A | ||

| Human Hepatocytes | t½ (min) | N/A | |

| CLᵢₙₜ (μL/min/10⁶ cells) | N/A |

Research Applications of 7 Hydroxy Alosetron D3 in Preclinical and Mechanistic Investigations

Strategic Utilization in Drug Metabolism and Preclinical Pharmacokinetic Research

Elucidation of Metabolic Pathways and Fate in In Vitro and Animal Models

Preclinical studies in animal models have established that alosetron (B1665255) undergoes rapid and extensive metabolism through several key pathways, including N-demethylation, oxidation, and hydroxylation. nih.gov The formation of hydroxylated metabolites, such as 7-Hydroxy alosetron, is a significant route of biotransformation. In vitro data has further identified the primary enzymes responsible for alosetron's metabolism as cytochrome P450 (CYP) isoenzymes. nih.govnih.gov

Specifically, CYP1A2 is the principal enzyme involved in its metabolism, with CYP3A4 and CYP2C9 also making minor contributions. nih.govnih.gov 7-Hydroxy alosetron-d3 (B12432685) is instrumental in these studies, often used as an internal standard for mass spectrometry to accurately quantify the formation of the 7-hydroxy metabolite in various experimental systems, such as liver microsomes or in plasma from animal studies. This allows researchers to precisely map the metabolic fate of alosetron and determine the relative importance of the hydroxylation pathway. Animal studies indicate that the resulting metabolites are excreted through both the biliary tract and the kidneys. nih.gov

Assessment of Metabolite Exposure and Clearance in Preclinical Biological Systems

Understanding the exposure and clearance of metabolites is fundamental to preclinical drug development. As alosetron is extensively metabolized by the liver, any impairment in hepatic function is likely to increase exposure to both the parent drug and its metabolites. drugs.com The use of 7-Hydroxy alosetron-d3 allows for precise pharmacokinetic modeling in preclinical systems.

By administering alosetron to animal models and using the deuterated standard to measure the resulting 7-Hydroxy alosetron concentrations over time, researchers can calculate key parameters such as the metabolite's peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC). These studies help to characterize the rate of formation and subsequent elimination of the hydroxylated metabolite. Preclinical data shows that alosetron's metabolites are cleared renally and via biliary excretion. nih.gov While renal impairment does not significantly affect the elimination of the parent drug, its impact on metabolite pharmacokinetics requires careful assessment. drugs.com

Investigating the Impact of Enzyme Induction and Inhibition on Alosetron Hydroxylation Pathways at the Metabolite Level

Given that the hydroxylation of alosetron is predominantly mediated by CYP1A2, this pathway is susceptible to modulation by enzyme inhibitors and inducers. nih.gov Investigating these effects at the metabolite level is crucial for predicting potential drug-drug interactions.

Enzyme Inhibition: Co-administration of a substance that inhibits CYP1A2 would be expected to decrease the rate of alosetron hydroxylation. This would lead to lower plasma concentrations of 7-Hydroxy alosetron and, consequently, higher plasma concentrations of the parent drug, alosetron. Potent CYP1A2 inhibitors can significantly alter the metabolic profile of alosetron. nih.gov

Enzyme Induction: Conversely, CYP1A2 inducers can increase the expression and activity of the enzyme. fastercapital.com This leads to an accelerated rate of alosetron hydroxylation, resulting in higher levels of the 7-Hydroxy alosetron metabolite and a more rapid clearance of the parent drug. This enhanced metabolism can decrease the systemic exposure to alosetron. nih.gov

| Modulator Type | Effect on CYP1A2 Activity | Impact on 7-Hydroxy Alosetron Formation | Consequence for Alosetron Plasma Levels |

|---|---|---|---|

| Inhibitor | Decreased | Decreased Rate of Formation | Increased |

| Inducer | Increased | Increased Rate of Formation | Decreased |

Application in Mechanistic Studies: Probing Reaction Mechanisms through Kinetic Isotope Effects

The deuterated nature of this compound makes it an ideal tool for probing the enzymatic reaction mechanism through the kinetic isotope effect (KIE). nih.gov The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. portico.org

In the context of alosetron metabolism, a KIE study would involve comparing the rate of 7-hydroxylation of the standard, non-deuterated alosetron with a specifically deuterated version of alosetron (e.g., alosetron-d3). If the cleavage of the carbon-hydrogen (C-H) bond at the 7-position is the rate-limiting step of the hydroxylation reaction, then replacing the hydrogen with a heavier deuterium (B1214612) atom (forming a C-D bond) will slow down the reaction. nih.gov The presence of a significant primary deuterium KIE (a ratio of rates, kH/kD, greater than 1) provides strong evidence that C-H bond abstraction is a critical, rate-determining part of the enzymatic mechanism. nih.govgsartor.org The resulting this compound would be the measured product of this slower reaction, confirming the mechanistic step.

Contribution to Understanding Metabolic Drug-Drug Interactions in Preclinical Models

The vulnerability of alosetron's metabolic pathway to inhibition and induction forms the basis for potential drug-drug interactions (DDIs). drugs.com Preclinical models are essential for identifying and characterizing these interactions. By using this compound as a quantitative standard, researchers can precisely measure how co-administered drugs affect this specific metabolic route.

For instance, preclinical studies can be designed to assess the impact of known CYP1A2 inhibitors or inducers on the pharmacokinetics of alosetron. allucent.com In such studies, the formation of 7-Hydroxy alosetron is a direct biomarker of CYP1A2 activity. A significant decrease in the metabolite's concentration when a potential inhibitor is co-administered would confirm a DDI. nih.gov Conversely, an increase in its formation would indicate an interaction with an inducer. While alosetron is also a substrate for CYP3A4, studies have shown that its co-administration with other CYP3A4 substrates does not necessarily lead to significant interactions, highlighting the dominant role of the CYP1A2 pathway. nih.gov

| Co-administered Drug Class | Mechanism | Effect on 7-Hydroxy Alosetron Levels | Clinical Implication |

|---|---|---|---|

| Potent CYP1A2 Inhibitor | Blocks alosetron hydroxylation | Significantly Decreased | Potential for increased alosetron exposure |

| CYP1A2 Inducer | Accelerates alosetron hydroxylation | Increased | Potential for decreased alosetron exposure |

| CYP3A4 Substrate (in some cases) | Minor metabolic pathway competition | No significant change | Low likelihood of clinically relevant DDI via this pathway |

Future Research Directions and Translational Perspectives for 7 Hydroxy Alosetron D3

Advancements in High-Throughput Analytical Technologies for Metabolite Quantification and Screening

The precise quantification of metabolites is fundamental to understanding their physiological and pathological roles. nih.govewadirect.com Recent years have seen significant advancements in high-throughput analytical technologies that can be leveraged for the quantification and screening of deuterated metabolites like 7-Hydroxy alosetron-d3 (B12432685). Mass spectrometry (MS) has become a cornerstone in metabolomics due to its high sensitivity and capability to detect multiple molecules in complex biological samples. azolifesciences.com

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are well-established techniques in this domain. azolifesciences.com The continuous development of these technologies, including ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), has enhanced peak capacity, separation, and sensitivity. azolifesciences.comresearchgate.net These improvements are critical for distinguishing and quantifying structurally similar metabolites, including deuterated variants from their non-deuterated counterparts.

Automated sample handling systems have also revolutionized high-throughput metabolomics by increasing throughput and reproducibility while minimizing human error. cabidigitallibrary.org For a compound like 7-Hydroxy alosetron-d3, these advancements mean that researchers can process a larger number of samples with greater accuracy and efficiency, which is particularly beneficial for large-scale clinical or preclinical studies.

Below is a table summarizing key high-throughput analytical technologies and their applications in metabolite analysis:

| Analytical Technology | Key Features | Application in this compound Analysis |

| LC-MS/MS | High sensitivity, high selectivity, and the ability for simultaneous analysis of multiple analytes. nih.gov | Accurate quantification in complex biological matrices like plasma and urine. |

| GC-MS | Suitable for volatile and semi-volatile compounds, often requiring derivatization. azolifesciences.com | Analysis of specific metabolic pathways where volatile precursors or products are involved. |

| High-Resolution Mass Spectrometry (HRMS) | Provides precise mass measurements, aiding in the identification of unknown metabolites. azolifesciences.com | Elucidation of novel metabolic pathways of alosetron (B1665255). |

| Automated Sample Preparation | Robotic systems for liquid handling, extraction, and derivatization. cabidigitallibrary.org | Increased throughput for large-scale pharmacokinetic or metabolomic studies. |

These technologies collectively enable more robust and efficient research into the metabolic fate and quantitative disposition of this compound.

Further Elucidation of Minor and Novel Metabolic Pathways of Alosetron Producing Hydroxylated Species

Alosetron is known to be extensively metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP2C9 and CYP3A4. nih.gov While the major metabolic pathways have been characterized, the formation of minor hydroxylated species warrants further investigation. The use of deuterated compounds like this compound can be instrumental in these studies.

Stable isotope labeling is a powerful tool for tracing the metabolic fate of drugs. nih.govresearchgate.net By introducing a stable isotope like deuterium (B1214612), researchers can more easily track the parent compound and its metabolites through complex biological systems using mass spectrometry. symeres.com This approach can help in the discovery of novel or minor metabolic pathways that might otherwise go undetected.

The cytochrome P450 (CYP) enzyme family is the primary system responsible for the phase I metabolism of many drugs, often through hydroxylation reactions. mdpi.com The specific CYP isoforms involved in the formation of 7-Hydroxy alosetron and other hydroxylated metabolites can be identified using in vitro systems with recombinant human CYP enzymes. Understanding which enzymes are responsible for these transformations is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism.

Future research in this area could focus on:

Metabolite Profiling: Using high-resolution mass spectrometry to conduct a comprehensive screen for all potential hydroxylated metabolites of alosetron in various biological matrices.

Reaction Phenotyping: Pinpointing the specific CYP enzymes responsible for the formation of 7-Hydroxy alosetron and other minor hydroxylated species.

Enzyme Kinetics: Characterizing the kinetics of these metabolic reactions to understand their efficiency and potential for saturation.

The table below outlines potential research approaches for elucidating these metabolic pathways:

| Research Approach | Methodology | Expected Outcome |

| In Vitro Metabolism Studies | Incubation of alosetron with human liver microsomes or recombinant CYP enzymes. | Identification of key metabolizing enzymes and potential for drug interactions. |

| In Vivo Animal Studies | Administration of deuterated alosetron to animal models followed by metabolite profiling. | Characterization of the full spectrum of in vivo metabolites, including hydroxylated species. |

| Stable Isotope Tracing | Utilizing this compound to follow its subsequent metabolic transformations. | Understanding the downstream metabolic fate of this specific hydroxylated metabolite. |

Integration of Deuterated Metabolites in Systems Pharmacology and Translational Research for Mechanistic Understanding

Systems pharmacology aims to understand the effects of drugs on biological systems as a whole. Deuterated metabolites like this compound can be valuable tools in this field. The incorporation of stable isotopes allows for the precise tracking of a drug and its metabolites, providing insights into their absorption, distribution, metabolism, and excretion (ADME). acs.org

In translational research, which seeks to bridge the gap between laboratory findings and clinical practice, deuterated compounds can aid in understanding the mechanisms of drug action and toxicity. acs.org For example, by using this compound, researchers can investigate whether this specific metabolite contributes to the therapeutic effects or any potential adverse effects of the parent drug.

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to study reaction mechanisms. symeres.com This property can sometimes lead to altered pharmacokinetic profiles for deuterated drugs, potentially reducing clearance and extending half-life. nih.govnih.gov While this compound is a metabolite, studying its disposition compared to the non-deuterated form can provide valuable information about the enzymes and transporters involved in its clearance.

Key applications in this area include:

Target Engagement Studies: Investigating whether 7-Hydroxy alosetron interacts with the same or different biological targets as the parent drug.

Toxicology Studies: Assessing the potential for 7-Hydroxy alosetron to contribute to any observed toxicity, which can be facilitated by the use of the deuterated standard for accurate quantification.

The following table summarizes the potential roles of this compound in these research areas:

| Research Area | Application of this compound | Potential Insights |

| Systems Pharmacology | As a tracer to map the distribution and elimination pathways of the hydroxylated metabolite. | A more complete understanding of the drug's overall effect on the biological system. |

| Translational Research | To quantify the levels of this metabolite in clinical samples to correlate with patient outcomes. | Identification of potential biomarkers for drug efficacy or adverse events. |

| Mechanistic Toxicology | To investigate the role of this specific metabolite in any potential toxicity mechanisms. | A clearer understanding of the safety profile of alosetron. |

Development of Novel Deuterated Metabolite Reference Standards and their Broader Utility in Drug Discovery and Development

Analytical reference standards are critical for ensuring the accuracy and reproducibility of bioanalytical methods. aquigenbio.com Deuterated compounds, such as this compound, serve as excellent internal standards in mass spectrometry-based assays. pharmaffiliates.comclearsynth.com Because they have nearly identical chemical and physical properties to the non-deuterated analyte, they co-elute during chromatography and experience similar ionization effects, which helps to correct for variability in sample preparation and analysis. kcasbio.com

The synthesis of novel deuterated metabolite reference standards is a crucial step in enabling their use in drug development. mdpi.comumsl.edu This involves developing robust synthetic routes to introduce deuterium at specific, stable positions within the molecule. acanthusresearch.com The availability of high-purity, well-characterized deuterated standards is essential for regulatory compliance and the generation of reliable data. eurofins.comtandfonline.com

The broader utility of these standards in drug discovery and development is significant. They are invaluable for:

Quantitative Bioanalysis: Accurate measurement of drug and metabolite concentrations in biological fluids during preclinical and clinical studies. clearsynth.com

Metabolite Identification: Aiding in the structural confirmation of metabolites identified in screening studies.

Pharmacokinetic Studies: Enabling precise determination of pharmacokinetic parameters for both the parent drug and its metabolites. nih.gov

The development and application of these standards represent a key component of modern pharmaceutical research.

The table below highlights the importance of deuterated reference standards in various stages of drug development:

| Stage of Drug Development | Use of Deuterated Reference Standards | Impact |

| Drug Discovery | In vitro metabolic stability assays. | Early assessment of a compound's metabolic liabilities. |

| Preclinical Development | Pharmacokinetic and toxicology studies in animals. | Accurate characterization of the ADME and safety profile. |

| Clinical Trials | Bioequivalence and drug-drug interaction studies. | Reliable data to support regulatory submissions. |

| Post-Marketing Surveillance | Therapeutic drug monitoring. | Optimization of patient dosing regimens. |

Q & A

Basic: What validated analytical methods are recommended for quantifying 7-Hydroxy alosetron-d3 in biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key parameters include:

- Chromatographic separation : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from endogenous interferences .

- Mass transitions : Monitor the precursor-to-product ion transition specific to the deuterated compound (e.g., m/z 334.2 → 316.1 for similar deuterated hydroxy metabolites) to ensure selectivity .

- Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Basic: How is this compound synthesized, and what characterization data are required?

Answer:

Synthesis typically involves deuterium incorporation at specific positions using deuterated reagents (e.g., D2O or deuterated alkyl halides). Characterization requires:

- NMR : Confirm deuteration efficiency via absence of proton signals at deuterated positions (e.g., compare -NMR spectra with non-deuterated analogs) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion clusters (e.g., [M+H]+ at m/z 335.2 ± 0.001) to confirm isotopic purity .

- Purity : HPLC-UV (>95% purity) and elemental analysis to rule out non-deuterated impurities .

Advanced: How can researchers resolve discrepancies in reported pharmacokinetic (PK) parameters of this compound across studies?

Answer:

Contradictions in PK data (e.g., half-life, bioavailability) often arise from methodological differences. Address these by:

- Cross-validation : Reanalyze stored samples from prior studies using a harmonized LC-MS/MS protocol .

- Deuterium retention studies : Assess potential deuterium loss in vivo via comparative PK studies with non-deuterated analogs .

- Meta-analysis : Use tools like RevMan to statistically pool data from multiple studies, adjusting for covariates (e.g., species, dosing regimen) .

Advanced: What experimental design considerations are critical for assessing this compound stability under varying storage conditions?

Answer:

Stability studies should evaluate:

- Temperature/humidity : Store aliquots at -80°C, -20°C, and 4°C; quantify degradation products monthly via LC-MS/MS .

- Light exposure : Compare samples stored in amber vs. clear vials to assess photodegradation .

- Matrix effects : Test stability in plasma, serum, and lysed whole blood to identify optimal storage matrices .

- Statistical design : Use a factorial approach (e.g., 2³ design) to model interactions between temperature, humidity, and time .

Basic: How is this compound used as an internal standard in quantitative bioanalysis?

Answer:

As a stable isotope-labeled analog, it corrects for matrix effects and ionization variability. Best practices include:

- Co-elution : Ensure the internal standard elutes within ±0.1 min of the analyte .

- Concentration matching : Use a deuterated standard at a concentration similar to the analyte (e.g., 50 ng/mL) to normalize recovery .

- Precision checks : Include QC samples at three concentrations (low, mid, high) in each batch to monitor assay drift .

Advanced: What strategies mitigate deuterium isotope effects in metabolic studies of this compound?

Answer:

Deuterium can alter metabolic rates, leading to skewed data. Mitigation strategies include:

- Kinetic isotope effect (KIE) assays : Compare metabolic clearance rates (e.g., CYP450-mediated oxidation) between deuterated and non-deuterated forms .

- Computational modeling : Use software like Schrödinger’s QikProp to predict deuteration impact on binding affinity and metabolic pathways .

- Multi-isotopolog studies : Co-administer - and -labeled analogs to differentiate enzymatic vs. non-enzymatic degradation .

Basic: What regulatory precedents exist for using deuterated compounds like this compound in clinical research?

Answer:

Refer to FDA guidelines for deuterated drugs (e.g., deutetrabenazine):

- Toxicology : Submit comparative toxicity data between deuterated and non-deuterated forms .

- Bioanalytical validation : Demonstrate no interference between deuterated metabolites and endogenous compounds .

- Labeling : Clearly state deuterium positions and isotopic purity in Investigational New Drug (IND) applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.